3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Overview
Description
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that belongs to the class of organic compounds known as benzodioxins. These compounds are characterized by a benzene ring fused to a dioxin ring. This particular compound has a chlorine atom attached to the third carbon of the propanamide chain, and a 2,3-dihydro-1,4-benzodioxin moiety attached to the nitrogen atom of the amide group.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory potential against cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, prevent the metabolism of certain fatty acids, which can reduce inflammation and allergic reactions .
Biochemical Pathways
Based on its potential inhibitory effects on cholinesterases and lipoxygenase, it may impact pathways related to neurotransmission and inflammation .
Result of Action
The compound has shown potential antibacterial activity, with significant bacterial biofilm growth inhibition against B. subtilis and E. coli . It also exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which could have implications in conditions such as Alzheimer’s disease and inflammatory disorders.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in many physiological disorders including epilepsy and osteoporosis .
Cellular Effects
Compounds with similar structures have been found to exhibit anti-bacterial, anti-fungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive effects .
Molecular Mechanism
Compounds with similar structures have been found to inhibit carbonic anhydrase by coordinating their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)propanamide
- 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propanamide
Uniqueness
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the chlorine atom and the benzodioxin moiety can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDEJFGHGFMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408173 | |
Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42477-08-7 | |
Record name | 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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